2-[(Diphenylphosphanyl)methyl]phenol
Description
2-[(Diphenylphosphanyl)methyl]phenol is a bifunctional ligand featuring a phenol group and a diphenylphosphanyl moiety connected via a methylene bridge. This compound is notable for its ability to act as a P,O-chelating ligand in coordination chemistry, forming stable complexes with transition metals such as rhodium (Rh) and iridium (Ir). Its structural design allows for dual coordination modes, where the phosphorus atom binds to the metal center alongside either the phenolic oxygen or nitrogen in related derivatives (e.g., 2-(diphenylphosphanyl)aniline) . This ligand has been extensively studied in reactions involving Brønsted acids like HBF₄, where its basicity relative to the metal center dictates reaction pathways and product formation .
Properties
IUPAC Name |
2-(diphenylphosphanylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c20-19-14-8-7-9-16(19)15-21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKBHXMVHYUZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC=CC=C2O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503456 | |
| Record name | 2-[(Diphenylphosphanyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75637-59-1 | |
| Record name | 2-[(Diphenylphosphanyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diphenylphosphanyl)methyl]phenol typically involves the reaction of diphenylphosphine with a suitable phenol derivative under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where a halogenated phenol reacts with diphenylphosphine in the presence of a base to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(Diphenylphosphanyl)methyl]phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substitutions to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Various electrophiles in the presence of catalysts such as aluminum chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[(Diphenylphosphanyl)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(Diphenylphosphanyl)methyl]phenol exerts its effects involves its ability to interact with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the diphenylphosphanyl group can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
2-(Diphenylphosphanyl)aniline
- Structure: Replaces the phenolic -OH group with an -NH₂ group.
- Coordination Behavior: Forms P,N-chelated complexes with Rh(I) and Ir(I). Unlike the phenolic derivative, protonation of the anilido group (NH⁻) by HBF₄ leads to stable [M(CO)(PPh₃)(2-Ph₂PC₆H₄NHR-κN,κP)]BF₄ salts without further decomposition .
- Basicity: The NH⁻ group in 2-(diphenylphosphanyl)aniline is less basic than the O⁻ group in 2-[(diphenylphosphanyl)methyl]phenol, resulting in distinct protonation sites (ligand vs. metal) for Rh vs. Ir complexes .
2-[(Diphenylphosphanyl)methyl]pyridine
- Structure: Substitutes the phenol ring with a pyridine moiety.
- Coordination Behavior: Acts as a P,N-ligand, favoring stronger metal binding due to pyridine’s higher basicity compared to phenol. This ligand is prevalent in catalysis but lacks the Brønsted acidic -OH group, limiting its utility in acid-responsive reactions .
2-(Diphenylphosphanyl)phenol Derivatives in Metal Complexes
- Rh Complexes: Protonation occurs at the phenolic oxygen when treated with HBF₄, forming [Rh(CO)(PPh₃)(2-Ph₂PC₆H₄OH-κO,κP)]BF₄. The Rh center remains in the +1 oxidation state .
- Ir Complexes : Protonation occurs at the metal center, generating Ir(III) hydrides like [IrH(FBF₃)(CO)(PPh₃)(2-Ph₂PC₆H₄O-κO,κP)]. This highlights the higher ligand basicity of the O⁻ group compared to the Ir(I) center .
Reactivity Differences
Spectroscopic and Crystallographic Data
Infrared (IR) Spectroscopy
- This compound Complexes: ν(CO) stretches at 1980–2010 cm⁻¹ (Rh) and 1950–1980 cm⁻¹ (Ir), ~50 cm⁻¹ higher than neutral precursors due to increased electron withdrawal upon protonation . ν(BF) vibrations at 1050–1070 cm⁻¹ confirm BF₄⁻ counterion presence .
³¹P{¹H} NMR
X-ray Crystallography
- Ir Complexes : Pd-P bond lengths in related structures (e.g., 2.2414 Å in PdCl₂ complexes) confirm strong P→M bonding .
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